Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate
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Overview
Description
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate is a complex organic compound characterized by multiple ethoxymethoxy groups and a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups using ethoxymethoxy groups, followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonate derivatives and molecules with multiple ethoxymethoxy groups. Examples include:
- Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(methoxymethoxy)-2,6-dihydroxyheptyl)phosphonate
- Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyhexyl)phosphonate
Uniqueness
What sets Dimethyl ((3S,4S,5R)-3,4,5,7-tetrakis(ethoxymethoxy)-2,6-dihydroxyheptyl)phosphonate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H45O13P |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(3R,4R,5R)-1-dimethoxyphosphoryl-3,4,5,7-tetrakis(ethoxymethoxy)heptane-2,6-diol |
InChI |
InChI=1S/C21H45O13P/c1-7-27-13-31-11-17(22)19(32-14-28-8-2)21(34-16-30-10-4)20(33-15-29-9-3)18(23)12-35(24,25-5)26-6/h17-23H,7-16H2,1-6H3/t17?,18?,19-,20-,21-/m1/s1 |
InChI Key |
SCLBCMCXPRADKK-DPVAKWRKSA-N |
Isomeric SMILES |
CCOCOCC([C@H]([C@H]([C@@H](C(CP(=O)(OC)OC)O)OCOCC)OCOCC)OCOCC)O |
Canonical SMILES |
CCOCOCC(C(C(C(C(CP(=O)(OC)OC)O)OCOCC)OCOCC)OCOCC)O |
Origin of Product |
United States |
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